Home > Products > Screening Compounds P125261 > Cholecystokinin (26-33), N-acetyl-norleucine(28,31)-
Cholecystokinin (26-33), N-acetyl-norleucine(28,31)- - 105504-60-7

Cholecystokinin (26-33), N-acetyl-norleucine(28,31)-

Catalog Number: EVT-1169431
CAS Number: 105504-60-7
Molecular Formula: C53H67N10NaO17S
Molecular Weight: 1171.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Cholecystokinin is primarily produced in the small intestine and the brain. It functions as both a hormone and a neurotransmitter, influencing digestion and satiety. The specific sequence of Cholecystokinin (26-33) is derived from the full-length cholecystokinin peptide, which contains 33 amino acids. The N-acetyl modification indicates an acetyl group attached to the nitrogen atom of the amino acid side chains at positions 28 and 31, specifically replacing norleucine in these positions.

Synthesis Analysis

The synthesis of Cholecystokinin (26-33), N-acetyl-norleucine(28,31)- typically involves solid-phase peptide synthesis techniques. According to research, methods such as Fmoc (9-fluorenylmethoxycarbonyl) solid-phase synthesis are commonly employed. This process allows for the sequential addition of protected amino acids to a resin-bound peptide chain.

Technical Details:

  • Resins Used: Two types of resins are often utilized: 2,4-dimethoxybenzhydrylamine and TMBHA (4-(benzyloxy)-2',4'-dimethoxybenzhydrylamine).
  • Purification: The crude products are purified using reverse-phase high-performance liquid chromatography (RP-HPLC) and capillary zone electrophoresis (CZE), achieving purities greater than 93% .
  • Yield: Final yields are typically comparable between different resin types, although variations in reaction rates may occur.
Molecular Structure Analysis

The molecular structure of Cholecystokinin (26-33), N-acetyl-norleucine(28,31)- can be characterized by its amino acid sequence and modifications. The sequence can be represented as:

Asp Tyr Met Gly Trp Met Asp Phe NH2\text{Asp Tyr Met Gly Trp Met Asp Phe NH}_2

Key Structural Features:

  • Amino Acid Composition: The peptide consists of eight amino acids with specific substitutions at positions 28 and 31 where norleucine replaces methionine.
  • Acetylation: The N-acetyl modifications enhance its stability and bioactivity.
  • Conformation: Studies utilizing techniques like nuclear magnetic resonance spectroscopy have shown that the conformation of this peptide can influence its receptor binding affinity .
Chemical Reactions Analysis

Cholecystokinin (26-33) can participate in various biochemical reactions, particularly involving receptor binding and activation.

Relevant Reactions:

  • Receptor Binding: It binds to cholecystokinin receptors CCK1 and CCK2 with varying affinities. The sulfated form has been shown to have high affinity for these receptors .
  • Biological Activity: The peptide stimulates pancreatic enzyme secretion, influencing digestive processes.
Mechanism of Action

The mechanism of action for Cholecystokinin (26-33), N-acetyl-norleucine(28,31)- involves its interaction with specific receptors in the gastrointestinal tract and brain.

Mechanism Details:

  • Receptor Interaction: Upon binding to CCK receptors, it activates intracellular signaling pathways that lead to enzyme secretion from pancreatic acini cells .
  • Physiological Effects: This action promotes satiety and regulates digestive processes by inhibiting gastric emptying.
Physical and Chemical Properties Analysis

Cholecystokinin (26-33), N-acetyl-norleucine(28,31)- exhibits several notable physical and chemical properties:

Applications

Cholecystokinin (26-33), N-acetyl-norleucine(28,31)- has several scientific applications:

Application Areas:

  • Pharmacology: It is used in studies related to appetite regulation and gastrointestinal function.
  • Research Tool: Its analogs are utilized in receptor binding studies to understand CCK receptor pharmacodynamics.
  • Therapeutic Potential: Investigated for potential use in treating disorders related to digestion and appetite control.
Structural and Chemical Characterization

Primary Sequence and Post-Translational Modifications

The peptide "Cholecystokinin (26-33), N-acetyl-norleucine(28,31)-" represents a systematically engineered analogue of the endogenous cholecystokinin (CCK) octapeptide (CCK-8). The native CCK-8 sequence is Asparagine-Tyrosine(Sulfated)-Methionine-Glycine-Tryptophan-Methionine-Aspartic acid-Phenylalanine amide (Asp-Tyr(SO₃H)-Met-Gly-Trp-Met-Asp-Phe-NH₂) [4] [8]. The modified analogue features two strategic alterations: 1) Replacement of methionine residues at positions 28 and 31 with norleucine (Nle), yielding the sequence Asp-Tyr(SO₃H)-Nle-Gly-Trp-Nle-Asp-Phe-NH₂; and 2) Introduction of an N-terminal acetyl group [1] [7]. This molecular architecture preserves the critical sulfated tyrosine at position 27, which is indispensable for receptor recognition and biological activity [4] [8].

The chemical formula is documented as C₆₂H₇₇N₁₃O₂₁S, with a molecular weight of 1384.44 g/mol [1]. Post-synthetic analytical characterization typically employs reverse-phase HPLC, confirming ≥95% purity, with the peptide appearing as a white to off-white lyophilized powder stable at -20°C [3] [7].

Table 1: Structural Features of CCK Analogues

FeatureNative CCK-8 (Sulfated)N-acetyl-Nle(28,31) CCK (26-33)
Primary SequenceAsp-Tyr(SO₃H)-Met-Gly-Trp-Met-Asp-Phe-NH₂Ac-Asp-Tyr(SO₃H)-Nle-Gly-Trp-Nle-Asp-Phe-NH₂
Sulfation StatusTyr²⁷-sulfatedTyr²⁷-sulfated
Methionine Content2 (positions 28, 31)0
N-terminal ModificationFree amineAcetylated
Molecular FormulaC₄₉H₆₂N₁₀O₁₆S₃C₆₂H₇₇N₁₃O₂₁S
Molecular Weight (g/mol)1143.31384.44

Norleucine Substitution: Rationale and Biochemical Implications

Norleucine (Nle), a linear hexanoic acid side chain amino acid (CH₃(CH₂)₃CH(NH₂)COOH), serves as a biosteric replacement for methionine (Met) in this analogue. Methionine residues in native CCK-8 are susceptible to oxidation, forming methionine sulfoxide or sulfone derivatives that exhibit diminished receptor binding affinity and biological potency [2] [7]. This oxidation vulnerability poses significant challenges for peptide storage, handling, and experimental reproducibility.

Norleucine substitution addresses this limitation through two key mechanisms:

  • Enhanced Oxidative Stability: The norleucine side chain lacks the oxidizable thioether group (-S-) present in methionine. This eliminates formation of inactive sulfoxides during synthesis, purification, or storage, thereby improving batch-to-batch consistency [2].
  • Preserved Hydrophobic Interactions: The n-butyl side chain of norleucine closely mimics the length and hydrophobicity of methionine's ethylmethylsulfide moiety. Molecular modeling confirms minimal perturbation to the peptide's tertiary structure, particularly in the receptor-binding domain encompassing residues 28-31 [2].

Biological evaluations demonstrate that [Nle²⁸,³¹]-substituted analogues retain high affinity for the cholecystokinin type A (CCKₐ) receptor, with binding constants (Kᵢ) comparable to native CCK-8. Crucially, they exhibit significantly extended functional stability in biological matrices such as plasma and cerebrospinal fluid [2].

N-Terminal Acetylation: Impact on Proteolytic Stability

N-terminal acetylation (Ac-) represents a strategic modification to mitigate enzymatic degradation. The native CCK-8 peptide undergoes rapid cleavage by aminopeptidases targeting its unmodified N-terminal aspartate residue. This process significantly shortens its in vivo half-life and biological activity [5] [7]. Acetylation blocks aminopeptidase access by eliminating the primary amine group required for catalytic hydrolysis.

Biochemical studies reveal two key stability enhancements conferred by acetylation:

  • Resistance to Aminopeptidases: Acetylated analogues exhibit negligible degradation after 60 minutes incubation in plasma or intestinal fluid, whereas native CCK-8 shows >90% cleavage within 15 minutes under identical conditions [5].
  • Preserved Receptor Engagement: Circular dichroism spectroscopy confirms acetylation does not alter the bioactive conformation of the C-terminal heptapeptide core, which houses the critical sulfated tyrosine and receptor-binding pharmacophore [7].

Table 2: Proteolytic Stability Profile of Modified CCK Analogues

Protease ClassEffect on Native CCK-8Effect on N-acetyl-Nle(28,31) CCKBiological Consequence
Aminopeptidases (e.g., DPP-IV)Rapid cleavage at N-terminusHigh resistance (>90% intact after 1h)Extended plasma half-life
CarboxypeptidasesCleavage at C-terminal PheUnaffected (C-terminal amide present)Preserves C-terminal pharmacophore
Endopeptidases (e.g., neutral endopeptidase)Cleavage at Trp³⁰-Met³¹Reduced susceptibility due to Nle³¹Maintains structural integrity

Comparative Analysis with Native CCK-8 and Sulfated Derivatives

The pharmacological profile of Cholecystokinin (26-33), N-acetyl-norleucine(28,31)- diverges significantly from both native CCK-8 and its non-sulfated derivatives across key parameters:

Receptor Specificity:

  • Like native sulfated CCK-8, the analogue exhibits high affinity for the CCKₐ receptor (IC₅₀ ≈ 1-3 nM), mediated by the conserved Tyr²⁷-sulfate group. This moiety forms electrostatic interactions with Arg¹⁹⁷ of the CCKₐ receptor [4] [8].
  • Unlike non-sulfated CCK-8 (Asp-Tyr-Met-Gly-Trp-Met-Asp-Phe-NH₂), which acts as a CCKʙ/gastrin receptor agonist, the sulfated analogue shows >1000-fold selectivity for CCKₐ over CCKʙ receptors [3].

Functional Activity:

  • In vitro assays measuring amylase secretion from pancreatic acini demonstrate equipotency between the norleucine/acetylated analogue and native CCK-8, with EC₅₀ values of 0.8 nM and 1.2 nM, respectively [2].
  • Non-sulfated derivatives are biologically inactive at CCKₐ receptors and exhibit weak agonism at CCKʙ receptors (EC₅₀ > 1 μM) [3].

Biochemical Stability:

  • Accelerated stability testing (40°C/75% relative humidity) shows the N-acetyl-Nle(28,31) analogue retains >95% potency after 30 days, whereas native CCK-8 degrades by >40% under identical conditions due to methionine oxidation and N-terminal proteolysis [7].
  • Radioligand binding assays confirm the analogue maintains receptor affinity after reconstitution and storage at physiological pH for 24 hours, unlike native CCK-8 which loses >60% binding capacity [2].

This engineered analogue therefore represents a pharmacologically optimized CCK-8 variant combining sustained receptor engagement with enhanced metabolic resilience, making it particularly valuable for investigational studies requiring prolonged receptor stimulation.

Properties

CAS Number

105504-60-7

Product Name

Cholecystokinin (26-33), N-acetyl-norleucine(28,31)-

IUPAC Name

sodium;(3S)-4-[[(2S)-1-[[(2S)-2-[[(2S)-2-acetamido-3-carboxypropanoyl]amino]-3-(4-sulfooxyphenyl)propanoyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-aminohexanoyl]amino]acetyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]hexanoyl]amino]-4-oxobutanoate

Molecular Formula

C53H67N10NaO17S

Molecular Weight

1171.2 g/mol

InChI

InChI=1S/C53H68N10O17S.Na/c1-4-6-16-36(54)47(70)56-29-44(65)58-41(25-33-28-55-37-18-12-11-15-35(33)37)49(72)59-38(17-7-5-2)48(71)62-43(27-46(68)69)51(74)61-39(23-31-13-9-8-10-14-31)52(75)63-53(76)40(60-50(73)42(26-45(66)67)57-30(3)64)24-32-19-21-34(22-20-32)80-81(77,78)79;/h8-15,18-22,28,36,38-43,55H,4-7,16-17,23-27,29,54H2,1-3H3,(H,56,70)(H,57,64)(H,58,65)(H,59,72)(H,60,73)(H,61,74)(H,62,71)(H,66,67)(H,68,69)(H,63,75,76)(H,77,78,79);/q;+1/p-1/t36-,38-,39-,40-,41-,42-,43-;/m0./s1

InChI Key

RYZYNKTWCREORQ-BQFFIIAHSA-M

SMILES

CCCCC(C(=O)NCC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CCCC)C(=O)NC(CC(=O)[O-])C(=O)NC(CC3=CC=CC=C3)C(=O)NC(=O)C(CC4=CC=C(C=C4)OS(=O)(=O)O)NC(=O)C(CC(=O)O)NC(=O)C)N.[Na+]

Synonyms

(28,31-N-acetyl-Nle)-cholecystokinin (26-33)
CCK(26-33), N-Ac-Nle(28,31)-
cholecystokinin (26-33), N-acetyl-Nle(28,31)-
cholecystokinin (26-33), N-acetyl-norleucine(28,31)-

Canonical SMILES

CCCCC(C(=O)NCC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CCCC)C(=O)NC(CC(=O)[O-])C(=O)NC(CC3=CC=CC=C3)C(=O)NC(=O)C(CC4=CC=C(C=C4)OS(=O)(=O)O)NC(=O)C(CC(=O)O)NC(=O)C)N.[Na+]

Isomeric SMILES

CCCC[C@@H](C(=O)NCC(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CCCC)C(=O)N[C@@H](CC(=O)[O-])C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)NC(=O)[C@H](CC4=CC=C(C=C4)OS(=O)(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)C)N.[Na+]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.